KB-NB77-78 - 350622-33-1

KB-NB77-78

Catalog Number: EVT-271612
CAS Number: 350622-33-1
Molecular Formula: C18H25NO3Si
Molecular Weight: 331.487
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
KB-NB77-78 is an analog of CID797718, which is a by-product of the synthesis of the parental compound, CID755673 (PKD1 inhibitor).
Synthesis Analysis

The synthesis of KB-NB77-78 involves several chemical reactions that lead to its formation as an analog of CID797718, which itself is a by-product of the synthesis of CID755673. The process typically employs CbzCl (carbobenzyloxy chloride) under basic conditions to afford desilylated carbamate derivatives .

Technical Details:

  • The synthesis pathway includes the deprotection of silyl groups and subsequent reactions to introduce functional groups that define the compound's activity profile.
  • The reaction conditions are optimized to ensure high yields and purity of the final product.
Molecular Structure Analysis

The molecular structure of KB-NB77-78 can be characterized by its specific functional groups that distinguish it from other analogs. While detailed structural data is not provided in the search results, it is known to retain key features from its parent compounds, including a core structure that allows interaction with biological targets.

Data:

  • Molecular formula: Specific details are not provided but can be inferred from related compounds.
  • Structural representation typically includes a central aromatic system with substituents that modulate its biological activity.
Chemical Reactions Analysis

KB-NB77-78 undergoes limited chemical reactions due to its inactive status. It does not participate in significant biological interactions with protein kinase D1, which is a critical aspect when evaluating its reactivity profile.

Technical Details:

  • The compound's lack of inhibitory activity suggests that it does not engage in typical enzymatic reactions associated with active inhibitors.
  • Stability studies may indicate resistance to hydrolysis or other degradation pathways common among similar compounds.
Mechanism of Action

As an inactive analog, KB-NB77-78 does not exert a direct mechanism of action on protein kinase D1. Instead, it serves as a reference compound for understanding the structure-activity relationship of protein kinase D inhibitors.

Process Data:

  • The absence of binding affinity implies that any potential mechanism would be indirect or related to structural modifications rather than direct inhibition.
  • This characteristic makes it valuable for comparative studies in drug design.
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability are not detailed in the provided sources, analogous compounds typically exhibit:

Relevant analyses would include spectroscopic methods (NMR, IR) to confirm structural integrity and purity assessments through chromatographic techniques.

Applications

KB-NB77-78's primary application lies within scientific research as a reference compound in studies aimed at developing more effective protein kinase D inhibitors. Its role as an inactive analog allows researchers to explore the mechanisms underlying kinase inhibition without confounding results from active compounds.

Scientific Uses:

  • Utilized in structure-activity relationship studies to inform the design of new inhibitors.
  • Serves as a control compound in biological assays assessing the activity of related active inhibitors.
Introduction to KB-NB77-78: Contextualizing Its Role in Protein Kinase D (PKD) Research

Historical Discovery and Development of PKD Inhibitors

The discovery of Protein Kinase D (PKD) inhibitors represents a significant chapter in kinase-targeted drug development. PKD isoforms (PKD1, PKD2, PKD3) are serine/threonine kinases implicated in diverse cellular processes, including cell proliferation, migration, and apoptosis, with dysregulation observed in cancer, cardiovascular diseases, and inflammatory disorders [1] [4]. Early PKD research was hampered by the lack of selective inhibitors, with initial tools like staurosporine and H89 exhibiting poor specificity and significant off-target effects against related kinases such as PKC isoforms [1].

A transformative breakthrough occurred in 2008 with the identification of CID755673 (benzoxoloazepinolone), the first potent and selective PKD inhibitor (IC₅₀ = 182-280 nM across PKD isoforms) discovered through high-throughput screening of NIH compound libraries [1] [4]. Unlike earlier inhibitors, CID755673 demonstrated kinase selectivity and a unique non-ATP competitive mechanism, suggesting binding to an allosteric site [1]. This discovery catalyzed intensive medicinal chemistry efforts, leading to diverse chemotypes:

  • ATP-competitive inhibitors: Including CRT0066101 (pan-PKD IC₅₀ = 1-2.5 nM) and BPKDi (IC₅₀ = 1-9 nM), which showed promise in preclinical cancer models but faced challenges with off-target effects due to kinase domain homology [4].
  • Benzothienothiazepinones: Such as kb-NB142-70 (IC₅₀ = 28-59 nM), developed through structural optimization of CID755673 to enhance potency and metabolic stability [4].

Table 1: Evolution of Key PKD Inhibitors

CompoundPKD1 IC₅₀ (nM)PKD2 IC₅₀ (nM)PKD3 IC₅₀ (nM)Chemical ClassDiscovery Significance
Staurosporine~7*~7*~7*IndolocarbazoleFirst inhibitor, non-selective
CID755673182280227BenzoxoloazepinoloneFirst selective, non-ATP competitive
kb-NB142-7028.358.753.2Benzothienothiazepinone6-fold potency increase over CID755673
CRT006610112.52NaphthyridineSingle-digit nM potency, oral activity
KB-NB77-78InactiveInactiveInactiveChromenopyridine analogCritical negative control

* Broad kinase inhibition; values represent approximate PKD activity amid widespread off-target effects [1] [4].

Despite these advances, the structural diversity of PKD inhibitors highlighted the need for rigorous controls to distinguish target-specific effects from artifactual outcomes—a gap where KB-NB77-78 would later play a pivotal role [1].

Structural and Functional Classification of KB-NB77-78 in Medicinal Chemistry

KB-NB77-78 (CAS No. 1350622-33-1) is structurally classified as a chromenopyridine derivative and is chemically designated as methyl 3-((tert-butyldimethylsilyl)oxy)-5,6-dihydrobenzo[f]chromene-9-carboxylate (Molecular Formula: C₁₈H₂₅NO₃Si; MW: 331.48 g/mol) [3] [5] [7]. It emerged as a synthetic byproduct during the preparation of CID797718, which itself was an intermediate in the synthesis of the pioneering PKD inhibitor CID755673 [1] [5].

Key structural features include:

  • A chromenopyridine core replacing the benzofuroazepinone scaffold of CID755673.
  • A tert-butyldimethylsilyl (TBS) ether group at the phenolic oxygen, introducing significant steric bulk and hydrophobicity.
  • Absence of the critical amide pharmacophore present in active PKD inhibitors like CID755673 [1] [3].

Table 2: Structural Comparison of KB-NB77-78 with Related Compounds

FeatureCID755673 (Active)CID797718 (Weakly Active)KB-NB77-78 (Inactive)Functional Implication
Core ScaffoldBenzofuroazepinoneChromenopyridineChromenopyridineLoss of bioactive conformation
Phenol GroupFree OHFree OHO-tert-butyldimethylsilylSteric occlusion of H-bonding
Amide FunctionPresent (H-bond donor)PresentAbsent (esterified)Disrupted interaction with catalytic pocket
PKD1 IC₅₀182 nM13.7 µM>100 µM (Inactive)Confirmed loss of inhibitory function

Functional assessments using both fluorescence polarization (IMAP-FP) and radiometric kinase assays confirmed KB-NB77-78 exhibits no detectable PKD inhibitory activity at concentrations up to 100 µM [1] [3]. This inertness stems from:

  • Steric hindrance: The bulky TBS group prevents access to the hydrophobic aryl-binding pocket critical for inhibitor binding [1].
  • Loss of H-bonding capacity: Replacement of the amide with ester functionality abolishes key interactions with the enzyme’s hinge region [3].
  • Scaffold distortion: Chromenopyridine lacks the spatial geometry to engage the catalytic cleft effectively [1].

Thus, KB-NB77-78 serves as a quintessential example of how subtle structural modifications—particularly at pharmacophoric elements—can ablate bioactivity, underscoring the precision required in kinase inhibitor design [3] [7].

Rationale for Designing Inactive Analogs in Kinase Inhibition Studies

The development of KB-NB77-78 was not a therapeutic objective but a strategic outcome of structure-activity relationship (SAR) exploration during PKD inhibitor optimization. In medicinal chemistry, systematically modified inactive analogs fulfill three critical roles in kinase research:

  • Validation of Target Specificity:Inactive analogs like KB-NB77-78 serve as negative controls to confirm that observed cellular phenotypes (e.g., reduced cell migration, apoptosis induction) stem from on-target PKD inhibition rather than off-target effects. For example, if CID755673 alters a cellular process but KB-NB77-78 does not—despite similar core structure—the effect is likely PKD-specific [1] [4]. This is vital given the high homology among kinase ATP-binding sites and the risk of confounding results from promiscuous binders.

  • Delineation of Pharmacophoric Elements:SAR studies require systematic "deconstruction" of lead compounds. KB-NB77-78's inactivity pinpointed two non-negotiable features for PKD inhibition:

  • A small, H-bond capable group (e.g., phenol or para-substituted aryl) at the position occupied by the TBS ether.
  • An amide moiety instead of ester for catalytic domain engagement [1].Such insights directly guided subsequent designs, including the potent benzothienothiazepinone kb-NB142-70 [4].
  • Exclusion of Artifacts in Cellular Assays:Kinase inhibitors can exhibit assay interference via aggregation, fluorescence quenching, or chemical reactivity. The structural similarity yet functional inertness of KB-NB77-78 allows researchers to:
  • Rule out solvent (e.g., DMSO) or contaminant effects.
  • Confirm that cellular toxicity or staining artifacts are unrelated to target modulation [3].

Table 3: Applications of Inactive Analogs in PKD Research

Application ContextRole of KB-NB77-78Impact on Research Quality
Target ValidationNegative control in phenotypic screensConfirms PKD-specific phenotypes
Counter-ScreeningAssay for off-target kinase inhibitionIdentifies scaffold-specific promiscuity
Mechanistic StudiesControl for chemical-induced stress responsesIsolates PKD-dependent signaling events
Compound Library DesignTeaches SAR principles for scaffold prioritizationGuides synthesis toward pharmacophoric conservation

The deliberate inclusion of KB-NB77-78 in PKD studies exemplifies a best practice in kinase drug discovery: functional silence through targeted structural perturbation. This approach transforms synthetic "failures" into indispensable tools for mechanistic rigor [1] [4].

Properties

CAS Number

350622-33-1

Product Name

KB-NB77-78

IUPAC Name

9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-b]pyridin-5-one

Molecular Formula

C18H25NO3Si

Molecular Weight

331.487

InChI

InChI=1S/C18H25NO3Si/c1-18(2,3)23(4,5)22-12-8-9-15-14(11-12)13-7-6-10-19-16(13)17(20)21-15/h8-9,11,19H,6-7,10H2,1-5H3

InChI Key

UNMWMPXUIXEQJZ-UHFFFAOYSA-N

SMILES

O=C1OC2=CC=C(O[Si](C)(C(C)(C)C)C)C=C2C3=C1NCCC3

Solubility

Soluble in DMSO

Synonyms

kb-NB77-78; kb-NB-77-78; kb-NB 77-78; kb-NB7778; kb-NB-7778; kb-NB 7778;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.